molecular formula C16H22Cl2N4O6 B14620525 Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate CAS No. 57998-71-7

Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate

Cat. No.: B14620525
CAS No.: 57998-71-7
M. Wt: 437.3 g/mol
InChI Key: AKYKRNVJNFTIHS-UHFFFAOYSA-N
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Description

Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two chloroethyl groups and a dioxocyclohexa-diene ring, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate typically involves multiple steps, starting from readily available precursors. The process often includes the chlorination of ethyl groups followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over the reaction parameters, leading to higher production rates and reduced costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield this compound oxide, while substitution with amines may produce diethyl {2,5-bis[(2-aminoethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate.

Scientific Research Applications

Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as an anticancer agent due to its ability to interfere with DNA replication.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is the basis for its potential use as an anticancer agent, as it can induce cell death in rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl)amine: A related compound with similar chloroethyl groups but different overall structure and properties.

    Bis(2-chloroethyl) ether: Another compound with chloroethyl groups, used in different industrial applications.

Uniqueness

Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate is unique due to its specific structure, which allows it to interact with biological macromolecules in a distinct manner. Its ability to form covalent bonds with DNA sets it apart from other similar compounds, making it a valuable subject of study in medicinal chemistry and drug development.

Properties

CAS No.

57998-71-7

Molecular Formula

C16H22Cl2N4O6

Molecular Weight

437.3 g/mol

IUPAC Name

ethyl N-[2,5-bis(2-chloroethylamino)-4-(ethoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate

InChI

InChI=1S/C16H22Cl2N4O6/c1-3-27-15(25)21-11-9(19-7-5-17)14(24)12(22-16(26)28-4-2)10(13(11)23)20-8-6-18/h19-20H,3-8H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

AKYKRNVJNFTIHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C(=O)C(=C(C1=O)NCCCl)NC(=O)OCC)NCCCl

Origin of Product

United States

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